Famotidine Impurity B Famotidine Impurity B An impurity of Famotidine. Famotidine is a histamine H7 receptor antagonist that inhibits stomach acid production
Brand Name: Vulcanchem
CAS No.: 89268-62-2
VCID: VC0194845
InChI: InChI=1S/C16H23N11O2S5/c17-13(18)24-15-21-9(7-32-15)5-30-3-1-11-23-12(27-34(28,29)26-11)2-4-31-6-10-8-33-16(22-10)25-14(19)20/h7-8H,1-6H2,(H,23,26,27)(H4,17,18,21,24)(H4,19,20,22,25)
SMILES: C1=C(N=C(S1)N=C(N)N)CSCCC2=NS(=O)(=O)N=C(N2)CCSCC3=CSC(=N3)N=C(N)N
Molecular Formula: C16H23N11O2S5
Molecular Weight: 561.8 g/mol

Famotidine Impurity B

CAS No.: 89268-62-2

Impurities

VCID: VC0194845

Molecular Formula: C16H23N11O2S5

Molecular Weight: 561.8 g/mol

Purity: > 95%

Famotidine Impurity B - 89268-62-2

CAS No. 89268-62-2
Product Name Famotidine Impurity B
Molecular Formula C16H23N11O2S5
Molecular Weight 561.8 g/mol
IUPAC Name 2-[4-[2-[5-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-1,1-dioxo-4H-1,2,4,6-thiatriazin-3-yl]ethylsulfanylmethyl]-1,3-thiazol-2-yl]guanidine
Standard InChI InChI=1S/C16H23N11O2S5/c17-13(18)24-15-21-9(7-32-15)5-30-3-1-11-23-12(27-34(28,29)26-11)2-4-31-6-10-8-33-16(22-10)25-14(19)20/h7-8H,1-6H2,(H,23,26,27)(H4,17,18,21,24)(H4,19,20,22,25)
Standard InChIKey NRRXZFHNRLQONH-UHFFFAOYSA-N
SMILES C1=C(N=C(S1)N=C(N)N)CSCCC2=NS(=O)(=O)N=C(N2)CCSCC3=CSC(=N3)N=C(N)N
Canonical SMILES C1=C(N=C(S1)N=C(N)N)CSCCC2=NS(=O)(=O)N=C(N2)CCSCC3=CSC(=N3)N=C(N)N
Appearance White to light yellow Solid
Melting Point >140 °C
Description An impurity of Famotidine. Famotidine is a histamine H7 receptor antagonist that inhibits stomach acid production
Purity > 95%
Quantity Milligrams-Grams
Synonyms 3,5-Bis[2-[[[2-[(Diaminomethylene)amino]thiazol-4-yl]methyl]thio]-ethyl]-4H-1,2,4,6-thiatriazine-1,1-dioxide;
PubChem Compound 13359055
Last Modified Nov 11 2021
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